molecular formula C11H11F4N5O4 B279792 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B279792
M. Wt: 353.23 g/mol
InChI Key: RABHESGTEPMYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDFM is a pyrazole derivative that has been synthesized through various methods and has shown promising results in biological and biochemical studies.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as aldose reductase and matrix metalloproteinases. 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. Studies have shown that 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may require the use of organic solvents and may affect the bioavailability of the compound.

Future Directions

There are several future directions for the study of 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. Additionally, future studies could focus on optimizing the synthesis method of 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol to increase its yield and purity.

Synthesis Methods

3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized through various methods, including the reaction of 3-nitro-5-methyl-1H-pyrazole with difluoromethyl ketone, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-nitro-5-methyl-1H-pyrazole with difluoromethyl acrylate, followed by the reduction of the intermediate with sodium borohydride. These methods have been optimized to produce high yields of 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol with high purity.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. Studies have also shown that 3,5-bis(difluoromethyl)-1-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit the activity of certain enzymes, such as aldose reductase and matrix metalloproteinases, which are involved in the progression of various diseases.

properties

Molecular Formula

C11H11F4N5O4

Molecular Weight

353.23 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(5-methyl-3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C11H11F4N5O4/c1-5-2-7(20(23)24)17-18(5)4-8(21)19-11(22,10(14)15)3-6(16-19)9(12)13/h2,9-10,22H,3-4H2,1H3

InChI Key

RABHESGTEPMYLK-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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